1,2-Epoxydodecane

Catalog No.
S1894550
CAS No.
2855-19-8
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxydodecane

CAS Number

2855-19-8

Product Name

1,2-Epoxydodecane

IUPAC Name

2-decyloxirane

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3

InChI Key

MPGABYXKKCLIRW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1CO1

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCC1CO1

Organic Synthesis

1,2-Epoxydodecane can act as a starting material for various organic synthesis reactions. The epoxide ring (a three-membered oxygen-carbon bond) can be opened using different reagents to generate new functional groups. This allows researchers to create complex molecules with specific properties ().

Material Science Applications

The potential use of 1,2-Epoxydodecane in material science is being explored. Epoxides can participate in polymerization reactions, forming long chain molecules (polymers). Depending on the polymerization process, 1,2-Epoxydodecane could be a building block for new materials with unique characteristics ().

Reference Compound

1,2-Epoxydodecane is a colorless, clear liquid with the molecular formula C12H24OC_{12}H_{24}O and a molecular weight of approximately 184.32 g/mol. This compound features an epoxy group, which is a three-membered cyclic ether, contributing to its high reactivity. It is highly flammable and sensitive to moisture, decomposing upon exposure to moist air. Notably, it is insoluble in water and has a boiling point ranging from 255 to 257°F at 15 mmHg .

1,2-Epoxydodecane is classified as an epoxide, which makes it highly reactive. It can undergo polymerization reactions when exposed to catalysts or heat, often resulting in violent reactions. This compound reacts with acids, bases, and various oxidizing and reducing agents. Additionally, it is incompatible with strong oxidizers, strong acids, and strong bases .

Key Reactions:

  • Polymerization: Can polymerize violently under certain conditions.
  • Hydrolysis: Reacts with water in the presence of acids or other catalysts.
  • Oxidation/Reduction: Reacts with oxidizing agents and reducing agents.

1,2-Epoxydodecane can be synthesized through several methods:

  • Epoxidation of Dodecene: The most common method involves the reaction of dodecene with peracids (like m-chloroperbenzoic acid) under controlled conditions.
  • Halohydrin Method: This involves the formation of a halohydrin followed by intramolecular cyclization.
  • Direct Oxidation: Using oxidizing agents such as hydrogen peroxide in the presence of catalysts.

Each method has its advantages depending on the desired yield and purity of the final product.

1,2-Epoxydodecane has several applications across various industries:

  • Chemical Intermediates: Used in the synthesis of other chemical compounds.
  • Polymer Production: Serves as a monomer in the manufacture of polymers and resins.
  • Coatings: Utilized in protective coatings due to its reactivity and ability to form cross-linked structures.

Research on interaction studies involving 1,2-epoxydodecane primarily focuses on its reactivity with various chemical agents. Its interactions with nucleophiles (such as amines and alcohols) can lead to ring-opening reactions that are significant in synthetic organic chemistry. Additionally, studies on its potential health effects emphasize the need for careful handling due to its irritant properties .

Several compounds share structural similarities with 1,2-epoxydodecane. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Features
1,2-EpoxydecaneC10H20OC_{10}H_{20}OShorter carbon chain; less reactive than dodecane .
1,2-EpoxyhexadecaneC16H32OC_{16}H_{32}OLonger carbon chain; higher boiling point; similar reactivity .
Styrene oxideC8H8OC_{8}H_{8}OAromatic compound; distinct reactivity profile due to aromaticity .
1,2-EpoxybutaneC4H8OC_{4}H_{8}OSmaller size; different applications in organic synthesis .

Uniqueness of 1,2-Epoxydodecane

What sets 1,2-epoxydodecane apart from these similar compounds is its medium carbon chain length which balances reactivity and stability. Its applications in polymer chemistry are particularly notable due to its ability to form stable cross-linked structures while maintaining a manageable level of volatility.

Physical Description

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992)
Liquid

XLogP3

5.2

Boiling Point

255 to 257 °F at 15 mm Hg (NTP, 1992)

Flash Point

112 °F (NTP, 1992)

Density

0.844 (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.25 mm Hg at 77 °F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

2855-19-8

Wikipedia

1,2-epoxydodecane

Methods of Manufacturing

PROBABLY BY REACTION OF 1-DODECENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-decyl-: ACTIVE

Dates

Modify: 2023-08-16

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